2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O3/c1-13-2-8-17(10-18(13)24)25-19(29)12-28-11-15(5-9-20(28)30)22-26-21(27-31-22)14-3-6-16(23)7-4-14/h2-11H,12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQNWQRQZQJOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biological Activity
The compound 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule that integrates multiple pharmacologically relevant moieties. Its structure suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.88 g/mol. The key functional groups include:
- Oxadiazole ring : Known for its diverse biological activities.
- Dihydropyridine moiety : Associated with cardiovascular effects and calcium channel blocking properties.
- Chlorophenyl and fluoro-methylphenyl substitutions : These groups may enhance lipophilicity and bioactivity.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For example:
- Cytotoxicity Studies : Compounds containing the oxadiazole moiety have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. In vitro studies demonstrated that derivatives with oxadiazole exhibited IC50 values ranging from 6.2 μM to 43.4 μM against specific cancer lines .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
| Compound C | MCF7 (Breast) | 43.4 |
Antimicrobial Activity
The presence of the oxadiazole and chlorophenyl groups suggests potential antimicrobial properties:
- In vitro Studies : Similar compounds have been evaluated for their antibacterial and antifungal activities, showing effectiveness against various pathogens . For instance, compounds derived from oxadiazoles exhibited higher antibacterial activity than antifungal activity in several studies.
The mechanisms underlying the biological activities of this compound can be attributed to:
- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of metabolic enzymes such as cyclooxygenase (COX) and protein kinases, which are crucial in cancer progression and inflammation .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous cells .
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Study on Oxadiazole Derivatives : A study evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cell lines. The results indicated that modifications in substituents significantly affected their potency .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of oxadiazole-based compounds, demonstrating their effectiveness against resistant bacterial strains .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of oxadiazoles exhibit significant antibacterial and antifungal properties. The incorporation of the chlorophenyl group may enhance these effects by improving lipophilicity and cellular uptake.
Case Study: Antimicrobial Activity
In a study conducted on various oxadiazole derivatives, including this compound, it was found that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising lead for new antimicrobial agents .
Anticancer Research
Another prominent application of this compound is in anticancer research . Studies have shown that compounds containing oxadiazole and dihydropyridine motifs can induce apoptosis in cancer cells.
Case Study: Apoptosis Induction
In vitro studies demonstrated that this compound can trigger apoptotic pathways in human cancer cell lines. Flow cytometry analysis revealed increased annexin V positivity, suggesting that the compound effectively induces programmed cell death .
Neuroprotective Effects
Recent investigations have also explored the neuroprotective potential of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection
A study highlighted the ability of the compound to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease. Inhibition assays showed promising results, with the compound exhibiting competitive inhibition characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
